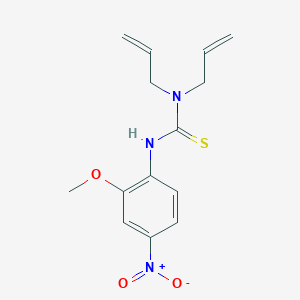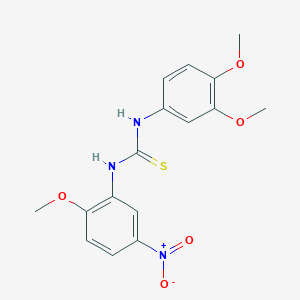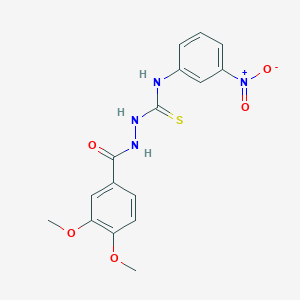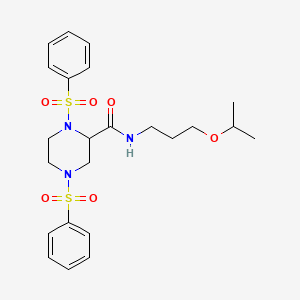![molecular formula C23H34N2O2S B4120371 N-[1-(1-adamantyl)butyl]-N'-(2,4-dimethoxyphenyl)thiourea](/img/structure/B4120371.png)
N-[1-(1-adamantyl)butyl]-N'-(2,4-dimethoxyphenyl)thiourea
Vue d'ensemble
Description
N-[1-(1-adamantyl)butyl]-N'-(2,4-dimethoxyphenyl)thiourea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as ADBUTU and has been synthesized and studied extensively in recent years.
Mécanisme D'action
The mechanism of action of ADBUTU involves the inhibition of tubulin polymerization, which is essential for cell division. ADBUTU binds to the colchicine binding site on tubulin, preventing the formation of microtubules and inhibiting cell division. This mechanism of action makes ADBUTU a promising candidate for cancer treatment.
Biochemical and Physiological Effects:
ADBUTU has been shown to have various biochemical and physiological effects. Studies have shown that ADBUTU inhibits cell proliferation, induces apoptosis, and disrupts the cell cycle. ADBUTU has also been shown to inhibit angiogenesis, which is the formation of new blood vessels, a process that is essential for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
ADBUTU has several advantages for lab experiments. It is a potent and specific inhibitor of tubulin polymerization, making it an excellent tool for studying the role of microtubules in cell division and other cellular processes. However, ADBUTU has some limitations, such as its low solubility in water and its potential toxicity to cells at high concentrations.
Orientations Futures
There are several future directions for research on ADBUTU. One area of research is the development of more potent and selective analogs of ADBUTU for cancer treatment. Another area of research is the study of the effects of ADBUTU on other cellular processes, such as cell migration and invasion. Additionally, ADBUTU could be studied for its potential applications in other fields, such as agriculture and materials science.
Conclusion:
In conclusion, N-[1-(1-adamantyl)butyl]-N'-(2,4-dimethoxyphenyl)thiourea is a promising compound with potential applications in various scientific fields, particularly in cancer research. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments make it an excellent tool for studying cellular processes and developing new cancer treatments. Further research on ADBUTU could lead to significant advancements in cancer treatment and other areas of science.
Applications De Recherche Scientifique
ADBUTU has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of ADBUTU is in the field of cancer research. Studies have shown that ADBUTU has potent anti-cancer activity against various types of cancer cells, including breast cancer, lung cancer, and melanoma.
Propriétés
IUPAC Name |
1-[1-(1-adamantyl)butyl]-3-(2,4-dimethoxyphenyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N2O2S/c1-4-5-21(23-12-15-8-16(13-23)10-17(9-15)14-23)25-22(28)24-19-7-6-18(26-2)11-20(19)27-3/h6-7,11,15-17,21H,4-5,8-10,12-14H2,1-3H3,(H2,24,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPSGMDQALGWRTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C12CC3CC(C1)CC(C3)C2)NC(=S)NC4=C(C=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethoxyphenyl)-3-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butyl]thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,6-dimethoxy-4-pyrimidinyl)-4-({[(3-methoxypropyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4120288.png)
![3-chloro-4-{[1-(2-ethoxybenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B4120309.png)





![methyl 4-ethyl-5-methyl-2-[({[1-(tetrahydro-2-furanyl)ethyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4120339.png)
![N-(3-chloro-4-fluorophenyl)-2-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}hydrazinecarboxamide](/img/structure/B4120352.png)
![ethyl 2-[({[3-(4-morpholinylsulfonyl)phenyl]amino}carbonothioyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B4120360.png)

![N~1~-[2-(4-morpholinylcarbonyl)phenyl]-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4120379.png)
![dimethyl 2-[(methoxyacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B4120387.png)
